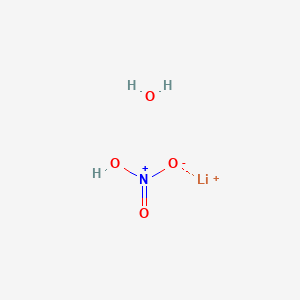
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate, also known as ETAM, is an organic compound that has been studied for its potential uses in the scientific research field. ETAM is a thioxo-hydrazone compound that has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate is not completely understood. However, it is believed that Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate binds to metal ions, such as zinc, and forms a complex that is capable of inhibiting the activity of enzymes. Additionally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate has been found to interact with other proteins, such as receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases, and to bind to metal ions, such as zinc. Additionally, it has been found to interact with other proteins, such as receptors, and to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The main advantage of using Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate in lab experiments is its relatively low cost and easy availability. Additionally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate is a stable compound that is easy to store and use. However, there are some limitations to using Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate in lab experiments. For example, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate is not soluble in water, which can make it difficult to use in certain experiments. Additionally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate is not very soluble in organic solvents, which can also limit its use in certain experiments.
未来方向
There are a variety of potential future directions for the use of Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate in scientific research. One potential direction is the use of Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate as a substrate for enzyme-catalyzed reactions. Additionally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate could be used to study the effects of metal-ion binding proteins, as well as the effects of other proteins, such as receptors. Additionally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate could be used to synthesize compounds with potential therapeutic applications. Furthermore, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate could be used to study the effects of anti-inflammatory and anti-oxidant properties. Finally, Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate could be used to study the effects of enzyme inhibitors and to develop new enzyme inhibitors.
合成方法
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate can be synthesized using a two-step process. The first step involves the reaction of ethyl 3-(2-chloroethoxy)-2-methylbut-2-enoate with thiosemicarbazide in a 1:1 molar ratio in a solvent mixture of acetonitrile and water. This reaction produces ethyl 3-(2-aminothioxomethyl)hydrazino)-2-methylbut-2-enoate. The second step involves the reaction of the product of the first step with 2-methoxy-5-methylbenzaldehyde in a 1:1 molar ratio in a solvent mixture of acetonitrile and water. This reaction produces ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate.
科学研究应用
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes and as a tool for the study of enzyme-catalyzed reactions. It has also been used as a reagent for the synthesis of compounds with potential therapeutic applications. Additionally, it has been used as a ligand for the study of metal-ion binding proteins.
属性
IUPAC Name |
ethyl (Z)-3-(2-carbamothioylhydrazinyl)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-4-13-7(12)5(2)6(3)10-11-8(9)14/h10H,4H2,1-3H3,(H3,9,11,14)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBAUQGHBWXBW-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NNC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)


![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)






